3-(2,6-dichlorophenyl)-N-propylacrylamide
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Overview
Description
3-(2,6-Dichlorophenyl)-N-propylacrylamide is an organic compound characterized by the presence of a dichlorophenyl group attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-N-propylacrylamide typically involves the reaction of 2,6-dichloroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-N-propylacrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-N-propylacrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-N-propylacrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)propionic acid
- 6-(2,6-Dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one
Uniqueness
3-(2,6-Dichlorophenyl)-N-propylacrylamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H13Cl2NO |
---|---|
Molecular Weight |
258.14g/mol |
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-propylprop-2-enamide |
InChI |
InChI=1S/C12H13Cl2NO/c1-2-8-15-12(16)7-6-9-10(13)4-3-5-11(9)14/h3-7H,2,8H2,1H3,(H,15,16)/b7-6+ |
InChI Key |
IFAAIOXPQIOZHQ-VOTSOKGWSA-N |
SMILES |
CCCNC(=O)C=CC1=C(C=CC=C1Cl)Cl |
Isomeric SMILES |
CCCNC(=O)/C=C/C1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CCCNC(=O)C=CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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